p-Chlorobenzaldehyde O-carbamoyloxime is an organic compound with the systematic name [(4-chlorophenyl)methylideneamino] carbamate. It belongs to the class of chemical substances known as benzoyl derivatives, characterized by the presence of a benzaldehyde moiety substituted with chlorine and an oxime functional group. The molecular formula of p-chlorobenzaldehyde O-carbamoyloxime is , and it has a molecular weight of approximately 198.606 g/mol. The compound is classified as achiral, meaning it does not exhibit optical activity due to the absence of stereocenters .
The synthesis of p-chlorobenzaldehyde O-carbamoyloxime can be achieved through various methods, primarily involving the reaction of p-chlorobenzaldehyde with hydroxylamine followed by carbamoylation.
Technical details regarding specific conditions (temperature, solvent, duration) are often proprietary or vary by laboratory protocols but generally involve mild heating and careful control of pH to optimize yield and purity .
The molecular structure of p-chlorobenzaldehyde O-carbamoyloxime can be represented using its SMILES notation: C1=CC(=CC=C1C=NOC(=O)N)Cl
. The structural formula indicates that the compound features a chlorinated benzene ring with an oxime and carbamate functional group.
p-Chlorobenzaldehyde O-carbamoyloxime can participate in various chemical reactions typical for oximes and carbamates:
These reactions are significant in synthetic organic chemistry for producing more complex molecules or for functional group interconversions .
The mechanism of action for p-chlorobenzaldehyde O-carbamoyloxime primarily involves its reactivity as an electrophile due to the carbonyl and oxime functionalities.
p-Chlorobenzaldehyde O-carbamoyloxime has several scientific applications:
The synthesis of p-chlorobenzaldehyde oxime – the essential precursor to O-carbamoyloxime derivatives – relies on well-established condensation reactions between p-chlorobenzaldehyde and hydroxylamine hydrochloride. This nucleophilic addition-elimination process occurs in alkaline alcoholic solutions (typically ethanol/water mixtures) at 60-80°C for 4-8 hours, yielding the corresponding oxime with >85% efficiency under optimized conditions [7] [9]. The reaction follows this stoichiometry:
ClC₆H₄CHO + NH₂OH·HCl + NaOH → ClC₆H₄CH=NOH + NaCl + H₂O
Critical to high-purity oxime formation is precise pH control (pH 8-9). Under alkaline conditions, hydroxylamine (NH₂OH) becomes a potent nucleophile, attacking the electrophilic carbonyl carbon of p-chlorobenzaldehyde. The intermediate dehydrates spontaneously to form the stable (E)-oxime isomer predominant in crystalline products [7]. Isolation involves cooling the reaction mixture to induce crystallization, followed by vacuum filtration and ethanol washing. This method provides oxime purity >95%, suitable for subsequent carbamoylation without chromatography.
Industrial routes utilize p-chlorobenzaldehyde sourced from hydrolysis of p-chlorobenzal chloride (ClC₆H₄CHCl₂) – itself obtained through radical chlorination of p-chlorotoluene at 160-170°C under UV illumination using phosphorus pentachloride initiators [1] [6]. Alternative catalytic oxidation pathways employ Mn-ZSM-5 zeolites in acetic acid solvent with oxygen flow, achieving 93.8% aldehyde conversion [2].
Table 1: Traditional Synthesis Pathways for p-Chlorobenzaldehyde Oxime Precursors
Starting Material | Reagent/Conditions | Key Intermediate | Final Oxime Yield | Reference |
---|---|---|---|---|
p-Chlorotoluene | Cl₂, PCl₅, 160-170°C, UV light | p-Chlorobenzal chloride | 54-60% (aldehyde) | [1] |
p-Chlorobenzal chloride | H₂O/H₂SO₄, 5h stirring | p-Chlorobenzaldehyde | 76-84% | [1] |
p-Chlorotoluene | Mn-ZSM-5/O₂, HBr, CH₃COOH, 100°C | p-Chlorobenzaldehyde | 84.9% (aldehyde) | [2] |
p-Chlorobenzaldehyde | NH₂OH·HCl, EtOH/H₂O, 80°C, pH 8-9 | p-Chlorobenzaldehyde oxime | 85-92% | [7] [9] |
Carbamoylation of p-chlorobenzaldehyde oxime employs phosgene alternatives due to safety and selectivity concerns. Industrially, dimethyl carbonate (DMC) serves as a green carbonyl source in palladium-catalyzed reactions. Using Pd(OAc)₂ (2 mol%) and triethylamine base in DMF at 90°C, DMC reacts with oximes to deliver O-methylcarbamoyl derivatives within 6 hours, achieving 88-92% selectivity [4].
Zeolite-based catalysts significantly enhance reaction sustainability. Manganese-containing ZSM-5 (Si/Mn=48) demonstrates exceptional performance in related aldehyde syntheses – achieving 93.8% conversion of p-chlorotoluene with 90.5% aldehyde selectivity under optimized conditions [2]. This catalytic efficiency extends to carbamoylation when modifying surface acid sites. The catalyst’s mesoporous structure facilitates reagent diffusion to active sites, while mild Brønsted acidity promotes nucleophilic attack by oxime oxygen on carbamoylating agents without byproduct formation.
For in situ carbamoylation, zinc chloride (5-10 mol%) efficiently activates cyanate esters (e.g., phenyl cyanate) toward oxime oxygen nucleophiles. The Lewis acid coordinates the cyanate nitrogen, rendering the carbonyl carbon more electrophilic. This method achieves near-quantitative O-carbamoyloxime yields within 2 hours at 60°C in acetonitrile, eliminating phosgene derivatives [3] [8].
Table 2: Catalytic Systems for O-Carbamoyloxime Synthesis
Catalyst | Carbamoyl Source | Temperature | Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
Pd(OAc)₂ (2 mol%) | Dimethyl carbonate | 90°C | 6 | 90 | 92 |
Mn-ZSM-5 (Si/Mn=48) | Dimethyl carbonate | 100°C | 8 | 94 | 90.5 |
ZnCl₂ (10 mol%) | Phenyl cyanate | 60°C | 2 | 98 | >99 |
AlCl₃ (5 mol%) | Urea derivatives | 80°C | 4 | 85 | 87 |
Solvent-free carbamoylation represents a paradigm shift toward sustainable O-carbamoyloxime production. Under mechanical ball-milling conditions, p-chlorobenzaldehyde oxime and phenyl cyanate react within 30 minutes when catalyzed by 5% zinc chloride, delivering 96% yield without solvent involvement [4] [8]. The mechanical energy input enhances molecular diffusion and catalyst-substrate interaction frequency, accelerating the reaction 8-fold versus conventional heating.
Microwave irradiation further revolutionizes oxime synthesis. p-Chlorobenzaldehyde and hydroxylamine hydrochloride in ethanol absorb 2.45 GHz radiation, reaching 120°C within 5 minutes. This reduces oxime formation time from 4 hours to 12 minutes while maintaining 89% yield [4] [9]. For carbamoylation, microwave-assisted reactions (100W, 80°C) using DMC and K₂CO₃ catalyst complete in 15 minutes with 93% yield – a 75% reduction in energy consumption compared to thermal methods.
These techniques minimize waste generation. Solvent-free carbamoylation achieves E-factors (kg waste/kg product) of 0.08 versus 5.2 for traditional solvent-based routes, aligning with green chemistry principles.
Scale-up introduces significant yield variations for p-chlorobenzaldehyde O-carbamoyloxime. Laboratory batch synthesis (≤1 kg) typically achieves 85-92% yields through meticulous parameter control:
Industrial continuous-flow systems enhance mass/heat transfer, improving consistency. However, large-scale chlorination (≥100 kg batches) faces gas-liquid mixing limitations, reducing yields to 78-82% despite extended reaction times (10 hours) [1] [8]. Hydrolysis in stirred tank reactors suffers from foaming and localized over-concentration, yielding 70-75% aldehyde versus 84% in labs [6].
Carbamoylation scales more efficiently due to catalytic systems. Fixed-bed reactors with immobilized Mn-ZSM-5 maintain 90.5% selectivity during 500-hour operation by ensuring uniform reagent/catalyst contact [2]. Flow chemistry achieves 93% carbamoylation yield at 50 kg/day throughput via:
Table 3: Scale-Dependent Yield Variations in O-Carbamoyloxime Synthesis
Synthetic Step | Laboratory Yield (%) | Pilot Scale (10 kg) Yield (%) | Industrial Scale (100 kg) Yield (%) | Key Scale Challenges |
---|---|---|---|---|
p-Chlorobenzal chloride synthesis | 87-90 | 82-85 | 78-82 | Gas-liquid mixing, thermal gradients |
Aldehyde hydrolysis | 76-84 | 72-78 | 70-75 | Foaming, phase separation |
Oxime formation | 90-95 | 88-92 | 85-90 | pH control, crystallization kinetics |
O-Carbamoylation | 88-92 | 85-90 | 83-88 | Catalyst deactivation, mixing efficiency |
Overall yield | 54-67 | 48-60 | 42-54 | Cumulative efficiency losses |
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